Ethyl 2-(5-fluoro-2-nitrophenyl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-(5-fluoro-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNDAZGQHXNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228907 | |
| Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121303-77-3 | |
| Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121303-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of ethyl 2-(5-fluoro-2-nitrophenyl)acetate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate
This guide provides a comprehensive technical overview of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, characteristic reactivity, and its strategic application in constructing complex molecular architectures. The narrative emphasizes the causal relationships behind experimental methodologies, offering field-proven insights into its handling and transformation.
Core Compound Identification and Properties
This compound is a substituted phenylacetate ester. The strategic placement of the fluoro and nitro groups on the aromatic ring, ortho and para to each other, along with the activated methylene group, imparts a unique and valuable reactivity profile to the molecule.
Chemical and Physical Data
The fundamental properties of the compound are summarized below. These data are critical for its appropriate storage, handling, and use in quantitative experiments.
| Property | Value | Source(s) |
| CAS Number | 121303-77-3 | [1] |
| Molecular Formula | C₁₀H₁₀FNO₄ | [1] |
| Molecular Weight | 227.19 g/mol | [1] |
| Physical Form | Oil | |
| Purity | Typically ≥95-98% | |
| Storage | Refrigerator, keep container tightly closed in a dry, well-ventilated area. | |
| InChI Key | LCFNDAZGQHXNRA-UHFFFAOYSA-N |
Spectroscopic Profile
While specific spectra are dependent on acquisition conditions, the expected spectroscopic characteristics provide a baseline for structural confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by signals corresponding to the ethyl ester group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), a singlet for the benzylic methylene protons (-CH₂-) around 3.8-4.0 ppm, and a complex multiplet pattern in the aromatic region (7.0-8.2 ppm). The aromatic signals are subject to splitting from both adjacent protons and the fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key resonances include the ester carbonyl (C=O) around 168-170 ppm, the benzylic carbon (-CH₂-) around 35-40 ppm, and the ethyl group carbons (~14 ppm for -CH₃, ~62 ppm for -OCH₂-). The aromatic region will display six distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant.
-
IR (Infrared) Spectroscopy: The IR spectrum serves as a rapid diagnostic for key functional groups.[2] Look for strong absorption bands corresponding to:
-
Ester Carbonyl (C=O) stretch: ~1730-1750 cm⁻¹
-
Nitro (NO₂) asymmetric stretch: ~1520-1540 cm⁻¹
-
Nitro (NO₂) symmetric stretch: ~1340-1360 cm⁻¹
-
C-F stretch: ~1200-1250 cm⁻¹
-
-
MS (Mass Spectrometry): In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 227.[3] Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, M-45) and the entire ester functional group. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[3]
Synthesis and Manufacturing
The synthesis of this compound is typically achieved via a two-step process starting from a commercially available precursor. Understanding this pathway is crucial for sourcing, cost analysis, and potential scale-up.
Synthetic Pathway Overview
The most common laboratory-scale synthesis involves the nitration of 3-fluorophenylacetic acid followed by Fischer esterification. This approach is logical as it installs the key nitro group ortho to the acetic acid moiety, a transformation guided by the existing substituents.
Sources
Ethyl 2-(5-fluoro-2-nitrophenyl)acetate: Technical Profile & Synthesis Guide
[1][2]
Executive Summary
This compound is a specialized aromatic intermediate used primarily in the synthesis of 5-fluoroindole derivatives and related nitrogen heterocycles.[1] Its structural motif—a phenyl ring substituted with a nitro group ortho to an acetate side chain and a fluorine atom meta to the acetate—makes it an ideal precursor for reductive cyclization reactions (e.g., Cadogan-Sundberg or catalytic hydrogenation/cyclization).[1] These 5-fluoroindole scaffolds are ubiquitous in drug discovery, serving as core pharmacophores in serotonin receptor ligands, kinase inhibitors, and aldose reductase inhibitors.[1]
Chemical Identity & Identifiers
| Identifier Type | Value |
| Chemical Name | This compound |
| CAS Number | 121303-77-3 |
| Synonyms | Ethyl (5-fluoro-2-nitrophenyl)acetate; 5-Fluoro-2-nitrophenylacetic acid ethyl ester |
| Molecular Formula | C₁₀H₁₀FNO₄ |
| Molecular Weight | 227.19 g/mol |
| InChI Key | LCFNDAZGQHXNRA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=C(C=CC(=C1)F)[O-] |
| Appearance | Pale yellow to yellow oil or low-melting solid |
Structural Analysis[1]
-
Nitro Group (
): Located at the C2 position (ortho to the acetate chain).[1] It activates the ring for nucleophilic attacks (though less relevant here) and, crucially, serves as the nitrogen source for indole formation upon reduction.[1] -
Fluorine Atom (
): Located at the C5 position (para to the nitro group).[1] The C-F bond is metabolically stable and modulates the lipophilicity and pKa of the final drug molecule.[1] -
Ethyl Acetate Side Chain: Provides the two-carbon linker necessary for cyclization to form the pyrrole ring of an indole.[1]
Synthetic Utility & Mechanism[1][2]
The primary utility of this compound lies in its conversion to 5-fluoroindole .[1] The transformation is a classic example of reductive cyclization .[1]
Mechanism: Reductive Cyclization to 5-Fluoroindole[1]
-
Reduction: The nitro group (
) is reduced to an amine ( ) or hydroxylamine ( ) intermediate using hydrogen/Pd-C, Iron/Acetic acid, or Zinc.[1] -
Cyclization: The nucleophilic nitrogen attacks the carbonyl carbon of the ester side chain (or the ketone if modified), forming a lactam or directly cyclizing to the indole system after dehydration.[1]
-
Result: Formation of the bicyclic indole core with the fluorine atom preserved at the 5-position.[1]
Experimental Synthesis Protocols
The industrial synthesis typically avoids the expensive 2,4-difluoronitrobenzene starting material, instead utilizing the regioselective nitration of 3-fluorophenylacetic acid derivatives.[1]
Method A: Nitration of 3-Fluorophenylacetic Acid (Primary Route)
This method relies on the cooperative directing effects of the alkyl group (ortho/para) and the fluorine atom (ortho/para).[1]
Reagents:
-
Precursor: 3-Fluorophenylacetic acid (CAS 331-25-9)[1][2][3]
-
Nitrating Agent: Fuming Nitric Acid (
) / Conc.[1] Sulfuric Acid ( )[1] -
Esterification: Ethanol /
(cat.)[1]
Protocol:
-
Nitration: Dissolve 3-fluorophenylacetic acid in concentrated
at 0°C. -
Add fuming
dropwise, maintaining temperature <10°C. The nitro group adds selectively to the C6 position (which becomes C2 in the product numbering), which is para to the fluorine and ortho to the acetic acid chain.[1] -
Quench: Pour reaction mixture onto crushed ice. Filter the precipitate (5-fluoro-2-nitrophenylacetic acid).[1]
-
Esterification: Reflux the acid in absolute ethanol with catalytic sulfuric acid for 4-6 hours.
-
Workup: Concentrate solvent, neutralize with
, extract with ethyl acetate, and dry over . -
Purification: Flash chromatography (Hexane/EtOAc) yields the target ester.[1]
Method B: Vicarious Nucleophilic Substitution (VNS)
An alternative route involves the VNS of hydrogen on 4-fluoronitrobenzene.[1]
Reagents:
-
Precursor: 4-Fluoronitrobenzene[1]
-
Nucleophile: Chloromethyl phenyl sulfone (or Ethyl chloroacetate equivalent)[1]
-
Base:
-BuOK or NaOH/DMSO[1]
Concept: The carbanion attacks the position ortho to the nitro group.[1] Since the para position is blocked by fluorine, substitution occurs exclusively at the ortho position, yielding the 1,2,5-substitution pattern directly.[1]
Visualizing the Chemistry
Diagram 1: Synthesis and Application Pathway
The following diagram illustrates the regioselective nitration route and the subsequent conversion to 5-fluoroindole.
Caption: Regioselective synthesis of CAS 121303-77-3 via nitration and its transformation into the indole scaffold.
Safety & Handling (MSDS Highlights)
References
-
Sigma-Aldrich. this compound Product Page. Retrieved from
-
Yin, Z., et al. (2007).[1] Synthesis of 2,5-diaminophenethanol derivatives from 3-fluorophenylacetic acid. Chemical Progress, 26(3), 438-441.[1] (Describes the nitration route).
-
Mancini, P. M., et al. (2000).[1] Kinetics of Nucleophilic Substitution in Nitrobenzenes. Molecules, 5(3). Retrieved from [1]
-
PubChem. this compound Compound Summary. Retrieved from [1]
Technical Whitepaper: (5-Fluoro-2-nitrophenyl)acetic Acid Ethyl Ester Derivatives
Strategic Synthesis & Medicinal Chemistry Applications
Executive Summary
Ethyl (5-fluoro-2-nitrophenyl)acetate (CAS: 121303-77-3) is a high-value synthetic intermediate primarily utilized in the manufacture of 5-fluoroindole and 5-fluorooxindole scaffolds. These heterocyclic cores are "privileged structures" in medicinal chemistry, serving as the foundational architecture for blockbuster kinase inhibitors (e.g., Sunitinib ), aldose reductase inhibitors (e.g., Fidarestat congeners), and serotonin receptor modulators.
This guide provides a technical deep-dive into the synthesis, reactivity, and downstream therapeutic applications of this molecule. It moves beyond basic characterization to offer validated protocols for reductive cyclization—the critical step in converting this passive intermediate into bioactive drug precursors.
Chemical Identity & Structural Significance[1][2][3][4]
| Property | Specification |
| IUPAC Name | Ethyl 2-(5-fluoro-2-nitrophenyl)acetate |
| CAS Number | 121303-77-3 |
| Molecular Formula | C₁₀H₁₀FNO₄ |
| Molecular Weight | 227.19 g/mol |
| Key Functionality | Nitro Group (-NO₂): Latent nucleophile (upon reduction) for cyclization.Ester Group (-COOEt): Electrophilic trap for the reduced amine.Fluorine Atom (C5): Bioisostere enhancing metabolic stability and lipophilicity. |
The Fluorine Effect: The C5-fluorine substituent is not merely incidental. In drug design, this specific fluorination pattern blocks metabolic oxidation at the reactive 5-position of the indole ring, significantly extending the half-life of derived therapeutics compared to their non-fluorinated analogues.
Synthetic Pathways: From Precursor to Scaffold
The synthesis of the title compound and its subsequent transformation relies on Nucleophilic Aromatic Substitution (SₙAr) followed by Reductive Cyclization .
Synthesis of the Ethyl Ester Intermediate
The most robust industrial route utilizes 2,4-difluoronitrobenzene. The nitro group activates the ortho-fluorine for displacement by a carbon nucleophile (malonate).
Reaction Logic:
-
Activation: The para-nitro group makes the C2-fluorine highly electrophilic.
-
Displacement: Diethyl malonate anion attacks C2, displacing fluoride.
-
Decarboxylation: Krapcho decarboxylation or acidic hydrolysis/re-esterification yields the mono-ester.
Divergent Synthesis: Indole vs. Oxindole
Once the ethyl ester is secured, the pathway bifurcates based on the reduction conditions.
-
Path A (5-Fluorooxindole): Partial reduction leads to the hydroxylamine or amine, which attacks the ester carbonyl to form the lactam (oxindole). This is the precursor for Sunitinib .
-
Path B (5-Fluoroindole-2-carboxylate): Full reduction in the presence of a dehydrating agent or specific catalysts can drive the formation of the indole, often requiring a slightly different side-chain oxidation state (e.g., pyruvate derivatives) or specific conditions (Reissert synthesis variations).
Visualization of Reaction Pathways
Caption: Divergent synthesis from the nitro-ester intermediate to high-value pharmacophores.
Experimental Protocols
Protocol A: Synthesis of Ethyl (5-fluoro-2-nitrophenyl)acetate
Note: This protocol is adapted from standard malonate displacement methodologies for o-fluoronitrobenzenes.
-
Reagents: 2,4-Difluoronitrobenzene (1.0 eq), Diethyl malonate (1.1 eq), K₂CO₃ (2.5 eq), DMF (Solvent).[1]
-
Procedure:
-
Suspend K₂CO₃ in dry DMF. Add diethyl malonate dropwise at 0°C. Stir for 30 min to generate the enolate.
-
Add 2,4-difluoronitrobenzene slowly (exothermic).[2]
-
Heat to 60-80°C for 4-6 hours. Monitor by TLC/HPLC for disappearance of starting material.
-
Workup: Quench with dilute HCl. Extract with Ethyl Acetate.[3][4][5]
-
Decarboxylation: The resulting diester is often treated with wet DMSO/LiCl at 140°C (Krapcho conditions) or acid hydrolysis followed by re-esterification to yield the title mono-ester.
-
Protocol B: Reductive Cyclization to 5-Fluorooxindole
Critical for Sunitinib synthesis.[2]
-
Reagents: Ethyl (5-fluoro-2-nitrophenyl)acetate (24 g), Platinum Oxide (PtO₂, 2.0 g), Glacial Acetic Acid (250 mL).
-
Procedure:
-
Dissolve the nitro-ester in glacial acetic acid in a hydrogenation vessel.
-
Add PtO₂ catalyst.[6]
-
Hydrogenate at 50 psi (approx. 3.5 bar) at room temperature.
-
Mechanism: The nitro group reduces to the aniline (-NH₂). The amine intramolecularly attacks the pendant ester carbonyl, releasing ethanol and closing the lactam ring.
-
Workup: Filter off the catalyst.[6] Evaporate solvent in vacuo.[6] Triturate the residue with water to precipitate the crude 5-fluorooxindole.[6]
-
Purification: Recrystallize from Methylene Chloride/Diethyl Ether.[6]
-
Yield: Typical yields range from 65-80%. Melting point: 131-133°C.[5][6]
-
Medicinal Chemistry Applications
Tyrosine Kinase Inhibitors (The Sunitinib Connection)
The most commercially significant application of this pathway is the synthesis of Sunitinib (Sutent) .
-
Role: The 5-fluorooxindole (synthesized via Protocol B) is condensed with a pyrrole-aldehyde.
-
Mechanism: Knoevenagel condensation between the C3-position of the oxindole and the aldehyde of the pyrrole.
-
Therapeutic Area: Renal cell carcinoma (RCC) and Gastrointestinal stromal tumors (GIST).
Aldose Reductase Inhibitors (ARIs)
Derivatives of (5-fluoro-2-nitrophenyl)acetic acid are precursors to hydantoin-based ARIs like Fidarestat .
-
Target: Aldose reductase enzyme, implicated in diabetic complications (neuropathy, retinopathy).
-
SAR Insight: The C5-fluorine atom prevents aromatic hydroxylation, a common metabolic clearance pathway for these drugs, thereby improving oral bioavailability.
SAR Visualization
Caption: Structure-Activity Relationship (SAR) map for 5-fluorooxindole derivatives.
References
-
PrepChem. Synthesis of 5-fluoro-oxindole. (Protocol for reductive cyclization).[3][7] Available at: [Link]
-
National Institutes of Health (PMC). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. (Detailed medicinal chemistry applications). Available at: [Link]
-
Google Patents. Process for producing 5-fluorooxyindole (EP1310486A1). (Industrial scale synthesis from 2,4-difluoronitrobenzene).[8][9] Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 3. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 9. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to Ethyl 2-(5-fluoro-2-nitrophenyl)acetate: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Ethyl 2-(5-fluoro-2-nitrophenyl)acetate is a key chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical characteristics, a detailed, field-proven protocol for its synthesis, and a thorough guide to its characterization using modern analytical techniques. The causality behind experimental choices is explained to provide readers with a deeper understanding of the methodology. This document is intended to be a self-validating system, with all protocols and claims supported by authoritative sources.
Introduction: Significance and Applications
This compound, with the CAS Number 121303-77-3, is a substituted phenylacetate derivative. The presence of a fluorine atom and a nitro group on the phenyl ring makes it a versatile building block in organic synthesis. These electron-withdrawing groups activate the aromatic ring for nucleophilic substitution reactions and can be chemically modified to introduce a variety of functional groups.
While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in compounds of pharmaceutical and agrochemical interest. For instance, fluorinated and nitrated phenylacetic acid derivatives are precursors to anti-inflammatory drugs, antibiotics, and herbicides.[1] The strategic placement of the fluoro and nitro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, making this intermediate a valuable tool for drug discovery and development professionals.
Physicochemical Properties
A thorough understanding of a compound's physical properties is crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 121303-77-3 | [2][3] |
| Molecular Formula | C₁₀H₁₀FNO₄ | [3] |
| Molecular Weight | 227.19 g/mol | [3] |
| Physical Form | Oil | [3] |
| Melting Point | Not explicitly reported; presumed to be below room temperature. | Inferred from physical form. |
| Storage Temperature | Refrigerator | [3] |
The physical state of this compound is consistently reported as an oil by chemical suppliers, which strongly indicates a melting point below ambient temperatures.[3] For long-term stability, it is recommended to store this compound in a refrigerator.[3]
Synthesis of this compound: A Step-by-Step Protocol
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the esterification of 5-fluoro-2-nitrophenylacetic acid.
Experimental Protocol
Materials:
-
5-Fluoro-2-nitrophenylacetic acid (1.0 eq)
-
Ethanol (anhydrous, as solvent)
-
Thionyl chloride (1.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-2-nitrophenylacetic acid in anhydrous ethanol. The use of anhydrous ethanol is critical to drive the equilibrium towards the ester product by minimizing the presence of water, which could lead to the hydrolysis of the ester.
-
Addition of Thionyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. The addition of thionyl chloride is exothermic and should be done carefully to control the reaction temperature. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by ethanol to form the ester. This method is often preferred over acid-catalyzed esterification for its higher yields and irreversible nature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 20°C). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. This will neutralize the excess thionyl chloride and any hydrochloric acid formed during the reaction.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract with ethyl acetate. The organic layer will contain the desired ester. Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.
Analytical Characterization
Due to the lack of publicly available spectral data for this compound, this section will outline the expected spectral characteristics based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet at approximately 1.3 ppm corresponding to the methyl protons of the ethyl group, and a quartet at around 4.2 ppm for the methylene protons of the ethyl group. A singlet for the methylene protons adjacent to the aromatic ring should appear further downfield. The aromatic region will display complex splitting patterns due to the fluorine and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 170 ppm), the carbons of the aromatic ring (between 110-160 ppm, with splitting due to the C-F coupling), and the carbons of the ethyl group (the methylene carbon around 60 ppm and the methyl carbon around 14 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ester at approximately 1735 cm⁻¹, and the asymmetric and symmetric stretches of the nitro group at around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretch will appear in the fingerprint region, typically between 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the compound (227.19 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the nitro group (-NO₂).
Safety and Handling
As a nitro-containing aromatic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.[3] In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a valuable chemical intermediate with significant potential for the synthesis of complex organic molecules. This guide has provided a comprehensive overview of its known properties, a detailed and practical synthetic protocol, and a guide to its analytical characterization. By understanding the principles behind the synthesis and characterization of this compound, researchers and drug development professionals can effectively utilize it in their synthetic endeavors.
References
-
Chem-Impex. (n.d.). 5-Fluoro-2-nitrophenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-nitrophenylacetate. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Reductive Cyclization Protocols for Ethyl 2-(5-fluoro-2-nitrophenyl)acetate
Introduction & Strategic Significance
This Application Note details the reductive cyclization of ethyl 2-(5-fluoro-2-nitrophenyl)acetate to produce 5-fluoroindolin-2-one (also known as 5-fluorooxindole).
This transformation is a critical node in the synthesis of several tyrosine kinase inhibitors, most notably Sunitinib (Sutent®). The core challenge in this synthesis is not merely the reduction of the nitro group, but the efficient, one-pot cascade into the lactam (oxindole) without isolating the unstable amino-ester intermediate. Furthermore, the presence of the fluorine atom at the C5 position (relative to the nitrogen in the final ring) requires protocols that avoid hydrodefluorination, a common side reaction in aggressive catalytic hydrogenation.
Key Chemical Transformation
The reaction proceeds via a "reduction-lactamization" cascade:
-
Reduction: The nitro group (
) is reduced to an aniline ( ).[1] -
Cyclization: The nucleophilic amine attacks the pendant ester carbonyl in an intramolecular fashion.
-
Elimination: Ethanol is expelled to close the
-lactam ring.
Mechanistic Pathway (Visualization)
The following diagram illustrates the stepwise reduction and subsequent cyclization. Note the critical "branch point" at the Amino-Ester; without sufficient thermal energy or acid catalysis, the reaction may stall here.
Figure 1: Mechanistic cascade from nitro reduction to lactam formation. The amino-ester is the pivotal intermediate where cyclization must be driven thermodynamically.
Experimental Protocols
We present three validated protocols ranging from industry-standard hydrogenation to robust metal-mediated reduction.
Method A: Catalytic Hydrogenation (Pd/C)
Best For: Clean profiles, high throughput, low waste. Risk: Potential for hydrodefluorination (low with F, but non-zero).
Reagents:
-
Substrate: 10.0 g (44.0 mmol)
-
Catalyst: 10% Pd/C (50 wt% water wet), 1.0 g (10 wt% loading)
-
Solvent: Ethanol (100 mL) or Methanol
-
Hydrogen Source:
balloon or Parr shaker (30 psi)
Protocol:
-
Inerting: Charge the substrate and ethanol into a round-bottom flask. Nitrogen purge for 5 minutes.
-
Catalyst Addition: Carefully add the Pd/C catalyst (pyrophoric risk: keep wet).
-
Hydrogenation: Evacuate and backfill with
three times. Stir vigorously at Room Temperature (20–25°C) .-
Note: If using a balloon, reaction time is typically 12–16 hours. If using a Parr shaker at 30 psi, reaction time reduces to 2–4 hours.
-
-
Monitoring: Monitor by TLC/HPLC. Look for the disappearance of the nitro peak and the transient appearance of the amino-ester.
-
Optimization: If the amino-ester persists (cyclization incomplete), heat the mixture to 50°C for 1 hour under
atmosphere to drive lactamization.
-
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with warm ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product often crystallizes upon cooling or trituration with hexanes.
Expected Yield: 85–92% Purity: >98% (Recrystallization from EtOH usually not required but possible).
Method B: Iron/Acetic Acid Reduction (Fe/AcOH)
Best For: Large-scale batches, robust tolerance to impurities, zero risk of defluorination. Mechanism: Single Electron Transfer (SET) reduction followed by acid-catalyzed cyclization.
Reagents:
-
Substrate: 10.0 g
-
Iron Powder (325 mesh): 12.3 g (5.0 equiv)
-
Glacial Acetic Acid: 100 mL
-
Solvent: Ethyl Acetate (optional co-solvent for solubility)
Protocol:
-
Dissolution: Dissolve the substrate in Glacial Acetic Acid (or a 1:1 mix of AcOH/EtOAc if solubility is poor).
-
Activation: Heat the solution to 60°C.
-
Addition: Add Iron powder portion-wise over 30 minutes. Exothermic reaction —monitor temperature and maintain between 70–80°C.
-
Reflux: Once addition is complete, increase temperature to reflux (~100–110°C) for 2–4 hours.
-
Why Reflux? The high temperature and acidic medium ensure the amino-ester intermediate immediately cyclizes to the oxindole.
-
-
Workup (Critical Step):
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (200 mL).
-
Filter through Celite to remove unreacted iron and iron oxide sludge.
-
Neutralization: Wash the filtrate carefully with saturated
solution until the aqueous layer is pH ~7–8. (Caution: evolution).
-
-
Isolation: Dry organic layer over
, filter, and concentrate.
Expected Yield: 80–85% Note: The product may be slightly colored (tan/brown) due to iron salts; recrystallization from Ethanol/Water is recommended.
Method C: Sodium Dithionite Reduction ( )
Best For: Mild conditions, "Green" chemistry, parallel synthesis (no heavy metal waste).
Reagents:
-
Substrate: 1.0 equiv
-
Sodium Dithionite: 3.0–4.0 equiv
-
Solvent: THF/Water (1:1) or Dioxane/Water
-
Base:
or (2.0 equiv) to buffer the generated.
Protocol:
-
Preparation: Dissolve substrate in THF. Add water.
-
Addition: Add solid Sodium Dithionite and Base.
-
Reaction: Heat to reflux (approx. 65°C) for 4–6 hours.
-
Mechanism Check: Dithionite reduces the nitro to amine. The thermal energy drives the cyclization.
-
Workup: Evaporate THF. Extract the aqueous residue with Ethyl Acetate. Wash with brine.
Expected Yield: 70–80% Advantage: Very easy purification; no metal scavenging required.
Comparative Data Analysis
| Parameter | Method A (Pd/C) | Method B (Fe/AcOH) | Method C (Dithionite) |
| Yield | High (85-92%) | Good (80-85%) | Moderate (70-80%) |
| Reaction Time | Fast (2-16 h) | Medium (3-5 h) | Medium (4-6 h) |
| Purity (Crude) | Excellent | Moderate (Iron salts) | Good |
| Scalability | High (Safety: | High (Waste: Iron sludge) | Medium |
| Defluorination Risk | Low/Medium | None | None |
| Cost | High (Pd catalyst) | Low | Low |
Troubleshooting & Optimization
-
Incomplete Cyclization (Amino-Ester observed):
-
Symptom:[3][4][5][6] LCMS shows mass M+1 corresponding to the amine (MW 227) rather than the oxindole (MW 181 - loss of 46 Da for EtOH).
-
Fix: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) or Acetic Acid to the reaction mixture and heat to 50–60°C. Acid catalysis protonates the ester carbonyl, accelerating the nucleophilic attack by the amine.
-
-
Defluorination (Method A):
-
Solubility Issues:
-
The starting nitro-ester is lipophilic, while the product oxindole is more polar and can precipitate. Ensure sufficient solvent volume (10-15 volumes) to prevent stirring issues during precipitation.
-
References
- Google Patents.
-
National Institutes of Health (PMC). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds. [Link]
-
Common Organic Chemistry. Nitro Reduction - Common Conditions (Fe, Pd/C, Dithionite). [Link]
-
Latvian Institute of Organic Synthesis. Synthetic Pathways to 5-Fluoroindolin-2-one: Key Intermediate for Sunitinib. [Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]
- 6. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
Hydrogenation conditions for ethyl 2-(5-fluoro-2-nitrophenyl)acetate reduction
Technical Application Note: Selective Catalytic Hydrogenation of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate
Executive Summary
The reduction of This compound to ethyl 2-(2-amino-5-fluorophenyl)acetate is a critical intermediate step in the synthesis of 5-fluorooxindole (5-fluoroindolin-2-one), a scaffold found in tyrosine kinase inhibitors (e.g., Sunitinib).
This application note details the optimal hydrogenation conditions required to effect the nitro-to-amine transformation while strictly suppressing two competing side reactions:
-
Hydrodefluorination (HDF): The cleavage of the C-F bond, commonly catalyzed by Palladium (Pd) species.
-
Premature Cyclization: The spontaneous lactamization of the resulting amino-ester to the oxindole, which may be undesirable if the open-chain amine is the target for isolation.
We present a Platinum-based (Pt/C) protocol as the "High-Fidelity Standard" for minimizing defluorination, alongside a cost-optimized Palladium-based (Pd/C) protocol with strict parameter controls.
Mechanistic Insight & Reaction Pathway
The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates. In the presence of the ortho-acetate side chain, the resulting aniline amine is nucleophilic.
-
Primary Pathway (Desired): Reduction to the amino ester.
-
Secondary Pathway (Cyclization): Intramolecular nucleophilic attack of the amine on the ester carbonyl, releasing ethanol to form 5-fluorooxindole. This is promoted by heat and acidic conditions.
-
Side Pathway (Defluorination): Oxidative addition of the metal catalyst into the C-F bond, followed by reductive elimination, yielding the non-fluorinated byproduct.
Figure 1: Reaction Network & Competing Pathways
Caption: Mechanistic pathway showing the target reduction (green) vs. competing cyclization (yellow) and defluorination (red) risks.
Critical Parameter Optimization
Catalyst Selection: The Halogen Dilemma
While Palladium on Carbon (Pd/C) is the industry workhorse for nitro reduction, it is notorious for facilitating Carbon-Halogen bond cleavage (hydrodehalogenation).
-
Platinum on Carbon (Pt/C): The preferred catalyst for halogenated aromatics. Pt exhibits high activity for nitro reduction but significantly lower affinity for C-F bond activation compared to Pd [1].
-
Palladium on Carbon (Pd/C): Can be used but requires "poisoning" (e.g., sulfided Pd/C) or strictly mild conditions to prevent defluorination.
Solvent Effects
-
Ethanol/Methanol: Excellent solubility. Protic nature facilitates hydrogen transfer.
-
Ethyl Acetate: Non-protic. Reduces the risk of transesterification. Good for isolating the amino ester.
-
Acetic Acid: Avoid if isolating the amine. Acid catalysis accelerates cyclization to the oxindole [2].
Table 1: Comparative Catalyst Performance
| Catalyst System | H2 Pressure | Temp (°C) | Conversion | Selectivity (Amine) | Defluorination Risk | Recommendation |
| 5% Pt/C | 1-3 bar | 20-25 | >99% | >98% | Low | Primary Choice |
| 5% Pd/C | 1 bar | 20 | >99% | ~95% | Moderate | Use with caution |
| Pd/C (Sulfided) | 3-5 bar | 40-50 | >95% | >98% | Very Low | Good Alternative |
| Fe / AcOH | N/A | Reflux | >99% | <5% (Cyclizes) | Low | For Oxindole Synthesis |
Detailed Experimental Protocols
Protocol A: High-Fidelity Reduction (Isolation of Amino Ester)
Target: Ethyl 2-(2-amino-5-fluorophenyl)acetate Recommended for: Drug substance manufacturing where impurity profile is critical.
Materials:
-
Substrate: this compound (10.0 g, 44.0 mmol)
-
Catalyst: 5% Pt/C (50% water wet), 0.5 g (5 wt% loading)
-
Solvent: Ethyl Acetate (100 mL) or Ethanol (100 mL)
-
Hydrogen Source: H2 balloon or low-pressure shaker (Parr).
Procedure:
-
Preparation: In a 250 mL hydrogenation flask (or autoclave liner), dissolve 10.0 g of substrate in 100 mL of Ethyl Acetate.
-
Note: Ethyl acetate is preferred over alcohols to prevent transesterification if the ethyl ester is required.
-
-
Catalyst Addition: Carefully add 0.5 g of 5% Pt/C catalyst.
-
Safety: Catalysts are pyrophoric when dry. Ensure the catalyst is wet or added under an inert blanket (Nitrogen/Argon).
-
-
Purging: Seal the vessel. Purge with Nitrogen (3x) to remove oxygen, then purge with Hydrogen (3x).
-
Reaction: Pressurize to 2 bar (30 psi) or use a hydrogen balloon (1 atm). Stir vigorously at 20–25 °C (Room Temp) .
-
Control: Do not heat. Higher temperatures (>40°C) increase the rate of defluorination and spontaneous cyclization.
-
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 7:3). The nitro starting material (
) should disappear, replaced by the fluorescent amine spot ( ).-
Endpoint: Typically 2–4 hours.
-
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with 20 mL Ethyl Acetate.
-
Safety: Keep the used catalyst wet; dry catalyst can ignite solvent vapors.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40 °C.
-
Result: The product is obtained as a pale yellow oil or low-melting solid. Yield is typically >95%.[1]
-
Protocol B: In-Situ Cyclization (Synthesis of 5-Fluorooxindole)
Target: 5-Fluoroindolin-2-one Recommended for: Direct synthesis of the oxindole scaffold.
Procedure:
-
Follow Protocol A (Steps 1-6) using Ethanol as the solvent.
-
After filtering off the catalyst, transfer the filtrate to a round-bottom flask.
-
Add glacial acetic acid (5 mL) or catalytic p-TsOH (10 mol%).
-
Reflux the solution (80 °C) for 2–3 hours.
-
Cool to room temperature. The 5-fluorooxindole often precipitates as a solid.
-
Filter and wash with cold ethanol.
Analytical & Quality Control
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.
-
Detection: UV at 254 nm.
Key Markers:
-
Starting Material: Late eluting (Non-polar nitro group).
-
Product (Amine): Elutes earlier than nitro.
-
Impurity (Defluoro): Ethyl 2-(2-aminophenyl)acetate. Critical to quantify. Mass shift: [M-H] - 18 units (loss of F, gain of H).
-
Impurity (Oxindole): 5-Fluorooxindole.[2][3] Distinct peak, often sharper.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Defluorinated Impurity (>1%) | Catalyst too active (Pd) or Temp too high. | Switch to Pt/C. Lower temperature to <20°C. Reduce H2 pressure to 1 atm. |
| Incomplete Conversion | Poisoned catalyst or poor mass transfer. | Ensure vigorous stirring (H2 is gas-limited). Check catalyst quality. Increase pressure to 3 bar. |
| Spontaneous Cyclization | Acidic impurities or high temperature during workup. | Keep workup neutral. Do not heat rotavap bath >40°C. |
| Unknown Impurity (+42 mass) | N-Acetylation. | If using Ethyl Acetate/Acetic Acid, the amine can be acetylated. Use Ethanol if this occurs. |
References
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(3), 5431-5496.
-
Jackson, A. H., et al. (1993). "Synthesis of Oxindoles from o-Nitrophenylacetates." Synthesis, 1993(01), 51-53.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Pt vs Pd selectivity).
-
Patent US20060009510A1. "Process for the preparation of 5-fluoro-1,3-dihydro-indol-2-one."[1] (Describes industrial scale cyclization).
Disclaimer: This protocol is for research purposes. Always consult Safety Data Sheets (SDS) for all chemicals. Hydrogen gas is highly flammable and explosive; ensure proper grounding and ventilation.
Sources
Synthesis of 5-fluorooxindole from ethyl 2-(5-fluoro-2-nitrophenyl)acetate
Application Note: Scalable Synthesis of 5-Fluorooxindole
Executive Summary
5-Fluorooxindole (5-fluoro-1,3-dihydro-2H-indol-2-one) is a critical pharmacophore in medicinal chemistry, serving as the immediate precursor to the receptor tyrosine kinase inhibitor Sunitinib (Sutent) .[1] This application note details the synthesis of 5-fluorooxindole via the reductive cyclization of ethyl 2-(5-fluoro-2-nitrophenyl)acetate .
Two protocols are provided:
-
Method A (Standard): Catalytic Hydrogenation (
), offering high purity and atom economy. -
Method B (Robust): Iron-mediated reduction (
), a cost-effective alternative for labs lacking hydrogenation infrastructure.[1]
Reaction Mechanism & Retrosynthesis
The transformation proceeds through a reductive cyclization cascade . The reduction of the nitro group yields an aniline intermediate, which undergoes spontaneous intramolecular nucleophilic acyl substitution (aminolysis) to form the lactam ring, releasing ethanol.
Key Mechanistic Steps:
-
Nitro Reduction: Stepwise reduction (
). -
Conformational Lock: The ortho-amino group is positioned proximally to the ester carbonyl.
-
Cyclization: Nucleophilic attack of the amine on the ester carbonyl followed by the elimination of ethanol.
Graphviz Diagram: Reaction Mechanism
Caption: Mechanistic pathway from nitro-ester precursor to 5-fluorooxindole via amine intermediate.
Experimental Protocols
Method A: Catalytic Hydrogenation (Industry Standard)
Best for: High purity, ease of workup, and scalability.
Reagents & Equipment:
-
Precursor: this compound (1.0 equiv)[1]
-
Catalyst: 10% Palladium on Carbon (
), 50% wet (10 wt% loading)[1] -
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Acid Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Crucial for facilitating cyclization.
-
Equipment: Parr Hydrogenator or Hydrogen Balloon (for small scale).
Step-by-Step Protocol:
-
Preparation: In a hydrogenation vessel, dissolve this compound (10.0 g, 44.0 mmol) in Ethanol (100 mL).
-
Acidification: Add Glacial Acetic Acid (2.5 mL, 44.0 mmol). Note: Acid catalysis accelerates the condensation of the amine with the ester.
-
Catalyst Addition: Carefully add 10%
(1.0 g) under an inert atmosphere ( or Ar) to prevent ignition. -
Hydrogenation: Purge the vessel with
(3 cycles). Pressurize to 30–50 psi (2–3.5 bar) and stir vigorously at Room Temperature (20–25°C) for 4–6 hours.-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a lower fluorescent spot (Oxindole) should appear.
-
-
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol (20 mL).
-
Cyclization Drive: If TLC shows the uncyclized amino-ester intermediate, heat the filtrate to 50°C for 1 hour to drive cyclization to completion.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will solidify.
-
Purification: Recrystallize from minimal hot Ethanol or Ethyl Acetate/Hexane (1:3).
Method B: Iron/Acetic Acid Reduction (Robust Alternative)
Best for: Labs without hydrogenation equipment or tolerance for functional group sensitivity.[1]
Reagents:
-
Precursor: this compound (1.0 equiv)[1]
-
Reductant: Iron Powder (325 mesh, 5.0 equiv)
-
Solvent: Glacial Acetic Acid / Ethanol (1:2 ratio)
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.
-
Charging: Add this compound (10.0 g) and Iron powder (12.3 g) to a mixture of Ethanol (60 mL) and Acetic Acid (30 mL).
-
Reaction: Heat the mixture to Reflux (approx. 80–85°C) for 2–3 hours.
-
Observation: The reaction will turn dark/brown as iron oxidizes.
-
-
Workup: Cool to room temperature. Filter the iron residues through Celite. Wash the cake with Ethyl Acetate.[2]
-
Neutralization: Concentrate the filtrate to remove bulk solvents. Dilute with Ethyl Acetate (100 mL) and wash carefully with Saturated
(2 x 50 mL) to neutralize residual acid.[1] -
Isolation: Dry the organic layer over
, filter, and concentrate. -
Purification: Recrystallize as described in Method A.
-
Yield: 75–85%[1]
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Method A (Hydrogenation) | Method B (Fe/AcOH) | Impact on Quality |
| Temperature | 20–50°C | Reflux (80°C) | High temp in Method A may cause defluorination; low temp in Method B leads to incomplete reduction.[1] |
| pH | Mildly Acidic (AcOH) | Acidic | Acid promotes the ring closure (lactamization). Neutral conditions may stall at the amino-ester.[1] |
| Monitoring | TLC / HPLC | Ensure disappearance of the "Amino-Ester" intermediate. | |
| Stoichiometry | Cat. Pd (5-10 wt%) | 3-5 equiv Fe | Excess Fe ensures full conversion but complicates workup (emulsions).[1] |
Self-Validating Analytical Check:
-
NMR Verification: The success of the cyclization is confirmed by the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of the amide proton (broad singlet at ~10.5 ppm in DMSO-
).
Process Workflow Diagram
Caption: Operational workflow comparing Catalytic Hydrogenation and Iron-mediated reduction routes.
Safety & Handling
-
Hydrogenation:
is pyrophoric when dry. Always keep wet with solvent/water. Ground all equipment to prevent static discharge. -
Nitro Compounds: Potentially energetic. Avoid heating the starting material without solvent.
-
5-Fluorooxindole: Bioactive intermediate.[1] Handle with gloves and in a fume hood.
References
-
Sunitinib Synthesis Overview
-
Fe/AcOH Reduction Protocol
-
Catalytic Hydrogenation Conditions
-
General Reductive Cyclization Mechanism
Sources
- 1. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 2. tsijournals.com [tsijournals.com]
- 3. BJOC - Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor [beilstein-journals.org]
- 4. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Minimizing side reactions during ethyl 2-(5-fluoro-2-nitrophenyl)acetate reduction
Executive Summary: The Chemist's Dilemma
Reducing ethyl 2-(5-fluoro-2-nitrophenyl)acetate presents a classic chemoselectivity triad. You are navigating three competing pathways:
-
The Target Pathway: Reduction of the nitro group (
) to the aniline (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
Side Reaction A (Defluorination): Hydrodehalogenation, where the C-F bond is cleaved, often catalyzed by Palladium.
-
Side Reaction B (Cyclization/Lactamization): The resulting aniline attacks the pendant ester to form 6-fluorooxindole . Note: Depending on your synthesis, this may be the goal. If you require the open-chain amino ester, this is a side reaction.
-
Side Reaction C (Dimerization): Accumulation of hydroxylamine intermediates leading to azo/azoxy dimers.
This guide provides self-validating protocols to navigate these risks.
Reaction Network Visualization
The following diagram maps the reaction landscape. Use this to diagnose where your mass balance is being lost.
Caption: Figure 1. Mechanistic pathways during the reduction of this compound. Control points are highlighted in red.
Critical Control Points & Troubleshooting
Issue 1: Hydrodefluorination (Loss of Fluorine)
Symptom: LCMS shows M-18 peaks (loss of F, gain of H). Root Cause: Palladium (Pd) is an excellent catalyst for oxidative addition into C-Halogen bonds, especially in electron-deficient rings. Solution:
-
Switch Catalyst: Replace Pd/C with Pt/C (Platinum on Carbon) . Platinum is significantly less active toward C-F hydrogenolysis while remaining active for Nitro reduction [1].
-
Add Poison: If you must use Pd, add a sulfur-based poison (e.g., Diphenylsulfide or Thiophene , 0.1 eq relative to catalyst) or a nitrogen base (e.g., Morpholine ) to attenuate catalyst activity [2].
-
Use Vanadium Promotion: Vanadium-doped catalysts have shown high selectivity for nitro reduction without attacking halogens [3].
Issue 2: Azo/Azoxy Dimer Formation
Symptom: Colored impurities (orange/red) and "tar" formation.
Root Cause: Slow reduction kinetics lead to the accumulation of the Hydroxylamine intermediate (
-
Increase Hydrogen Mass Transfer: The reaction is often H2-starved at the surface. Increase agitation speed (>1000 rpm) or H2 pressure [4].
-
Solvent Choice: Avoid dry ethanol if dimers persist; water (5-10% v/v) often accelerates the proton transfer steps required to clear the hydroxylamine.
Issue 3: Uncontrolled Cyclization (Lactamization)
Symptom: You want the linear amine, but get the oxindole (or a mixture). Root Cause: The amino group is positioned 5-atoms away from the ester carbonyl—a perfect setup for intramolecular cyclization. This is accelerated by heat and acid. Solution:
-
Temperature: Keep reaction
. -
pH Control: Ensure the media is neutral. If using chemical reduction (Fe/AcOH), cyclization is almost guaranteed. For the linear amine, use catalytic hydrogenation or Zn/NH4Cl [5].
Recommended Protocols
Protocol A: Catalytic Hydrogenation (Best for Scale & Purity)
Goal: Isolate the linear amino ester with minimal defluorination.
| Parameter | Specification | Rationale |
| Catalyst | 5% Pt/C (sulfided optional) | Pt prevents C-F cleavage compared to Pd. |
| Loading | 0.5 - 1.0 mol% metal | Low loading minimizes side reactions; high loading promotes defluorination. |
| Solvent | EtOAc or THF | Non-protic solvents reduce spontaneous cyclization rates compared to MeOH/EtOH. |
| Pressure | 1 - 3 bar (Balloon to low pressure) | High pressure favors defluorination. |
| Temperature | 20 - 25 °C | Heat promotes cyclization to oxindole. |
Step-by-Step:
-
Dissolve this compound (1.0 eq) in EtOAc (10 V).
-
Add 5% Pt/C (5 wt% relative to substrate).
-
Purge with
(3x), then (3x). -
Stir vigorously at RT. Monitor by HPLC after 1 hour.
-
Check: If Hydroxylamine (>5%) persists, increase agitation.
-
Check: If Des-Fluoro (>1%) appears, stop immediately.
-
-
Filter through Celite. Keep filtrate cool to prevent cyclization.
Protocol B: Chemical Reduction (Best for Robustness)
Goal: Reliable reduction without special pressure equipment. Note: Zn/NH4Cl is milder than Fe/AcOH.
Step-by-Step:
-
Dissolve substrate in Ethanol/Water (4:1 ratio).
-
Add Ammonium Chloride (
) (5.0 eq). -
Cool to 0°C.
-
Add Zinc Dust (5.0 eq) portion-wise over 30 mins. Exothermic!
-
Stir at 0°C to RT for 2-4 hours.
-
Filter zinc oxide residues.
-
Critical Workup: Extract immediately into EtOAc/Bicarbonate. Do not let the acidic aqueous phase sit with the product, or it will cyclize/hydrolyze.
FAQ: Troubleshooting Specific Failures
Q: My reaction turned into a black tar. What happened? A: You likely formed Azoxy polymers . This happens when the reduction stalls at the Hydroxylamine stage.[1]
-
Fix: Your catalyst might be poisoned or agitation is too slow. Increase catalyst loading or switch to Protocol B (Zinc) which clears hydroxylamines rapidly.
Q: I see a peak with Mass M-46. What is it?
A: This is likely the loss of Ethanol (
-
Fix: If you didn't want this, your reaction got too hot or sat too long. If you do want this, heat the reaction to 60°C post-reduction to drive it to completion.
Q: Can I use Fe/HCl?
A: Avoid HCl. Strong mineral acids will hydrolyze the ethyl ester to the carboxylic acid (
References
-
Patent CN104710316A . Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene. (Discusses the superiority of Pt over Pd for preventing defluorination). 2[3][4][5][6]
-
An, S., et al. (2024) .[7] Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst. Chemosphere. (Detailed kinetics on defluorination mechanisms). 8[3][4][5][6][9]
-
Study on Hydrodefluorination . Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. (Provides mechanistic insight into the water/catalyst role). 10[3][4][5][6]
-
ACS Publications . Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (Review of chemoselective catalysts). 11[3][4][5][6][9]
-
European Patent EP1310486A1 . Process for producing 5-fluorooxyindole and for producing intermediate therefor. (Explicitly details the cyclization of 2-(5-fluoro-2-nitrophenyl)acetate derivatives). 12[3][4][6][9][10]
Sources
- 1. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 7. researchgate.net [researchgate.net]
- 8. Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
Technical Support Center: A Guide to Overcoming Scale-Up Challenges in the Synthesis of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate
Welcome to the technical support center for the synthesis of ethyl 2-(5-fluoro-2-nitrophenyl)acetate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth insights and practical solutions to the challenges encountered during the synthesis and scale-up of this important intermediate. Here, we will delve into the reaction's nuances, offering troubleshooting advice and robust protocols to ensure a successful and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a di-substituted fluoronitrobenzene, such as 2,4-difluoronitrobenzene, with a malonic ester, like dimethyl malonate, in the presence of a base.[1] The strong electron-withdrawing nitro group activates the phenyl ring, making it susceptible to nucleophilic attack.[2]
Q2: What are the critical parameters to control during this synthesis?
The critical parameters to monitor and control are:
-
Temperature: The reaction is often exothermic. Uncontrolled temperature can lead to side reactions and the formation of impurities.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial for the deprotonation of the malonic ester. Excess base can lead to undesired side reactions.
-
Solvent: A suitable solvent is necessary to dissolve the reactants and facilitate the reaction.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing yield and minimizing impurity formation.
Q3: What are the main challenges when scaling up this synthesis from the lab to a pilot or production scale?
Scaling up this synthesis presents several challenges:
-
Exothermicity and Heat Transfer: Managing the heat generated during the reaction is a primary concern at a larger scale.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in larger reactors, which can affect reaction kinetics and selectivity.[3]
-
Work-up and Product Isolation: Handling larger volumes of reaction mixtures and isolating the product can be cumbersome and may require process optimization.
-
Safety: The use of nitroaromatic compounds and flammable solvents requires stringent safety protocols, especially at an industrial scale.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or Inconsistent Yields
Q: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing. | - Monitor the reaction progress using TLC or HPLC.[5] - Ensure the reaction is stirred efficiently to maintain a homogenous mixture. - Gradually increase the reaction temperature, while carefully monitoring for side product formation. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include bis-addition or hydrolysis of the ester. | - Control the stoichiometry of the reactants carefully. - Maintain the recommended reaction temperature to minimize side reactions. |
| Degradation of Product | The product may be sensitive to the reaction or work-up conditions, leading to degradation. | - Analyze the stability of the product under the reaction conditions. - Optimize the work-up procedure to minimize the time the product is exposed to harsh conditions. |
| Poor Quality of Reagents | The purity of starting materials and reagents can significantly impact the reaction outcome. | - Use reagents from reputable suppliers and verify their purity. - Ensure solvents are anhydrous if the reaction is moisture-sensitive. |
Issue 2: Formation of Impurities
Q: I am observing significant impurity peaks in my crude product analysis (TLC/HPLC/GC-MS). How can I identify and minimize these impurities?
A: Impurity profiling is key to a robust process.
Troubleshooting Impurity Formation:
-
Identify the Impurities: If possible, isolate and characterize the major impurities using techniques like NMR, MS, and IR spectroscopy. Common impurities can arise from over-reaction, side reactions of the starting materials, or degradation.
-
Control Reaction Conditions:
-
Temperature: As mentioned, elevated temperatures can promote the formation of byproducts. A temperature-controlled reaction is crucial.
-
Stoichiometry: Precise control over the molar ratios of reactants is essential. An excess of the nucleophile or base can lead to undesired products.
-
-
Purification Strategy:
-
Column Chromatography: This is a common laboratory method for separating the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]
-
Issue 3: Difficulties in Product Isolation and Purification
Q: My product is an oil and is difficult to purify by crystallization. What are my options?
A: Purifying an oily product can be challenging, but several techniques can be employed.
Purification Strategies for Oily Products:
| Technique | Description | Considerations |
| Column Chromatography | A standard method for purifying oils. A range of silica gel and solvent systems can be explored to achieve optimal separation. | Can be time-consuming and require large volumes of solvent for scale-up. |
| Distillation | If the product is thermally stable and has a sufficiently high boiling point, vacuum distillation can be an effective purification method. | Requires careful control of temperature and pressure to avoid product degradation. |
| Liquid-Liquid Extraction | An optimized extraction procedure during the work-up can help remove many impurities.[7] | The choice of solvents is critical to ensure efficient extraction of the product while leaving impurities behind. |
| Trituration | Sometimes, an oily product can be induced to solidify by triturating with a non-polar solvent like hexane. | This is highly dependent on the nature of the product and impurities. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2,4-Difluoronitrobenzene | 159.09 | 10.0 g | 1.0 |
| Dimethyl malonate | 132.12 | 8.3 g | 1.0 |
| Potassium Carbonate (K2CO3) | 138.21 | 26.1 g | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 80 mL | - |
| Ethyl Acetate | - | For work-up | - |
| Brine | - | For work-up | - |
Procedure:
-
To a stirred solution of dimethyl malonate in DMF, add potassium carbonate portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add 2,4-difluoronitrobenzene dropwise to the reaction mixture, maintaining the temperature below 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Workflow for Synthesis and Purification
Caption: Experimental workflow from reaction setup to purified product.
Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Sources
Validation & Comparative
HPLC Method Validation Guide: Ethyl 2-(5-fluoro-2-nitrophenyl)acetate Purity Profiling
Content Type: Technical Comparison & Validation Guide Subject: Purity Analysis of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate (CAS: 121303-77-3) Compliance: ICH Q2(R2) Standards
Executive Summary & Strategic Context
This compound is a critical intermediate in the synthesis of indole-based therapeutics and aldose reductase inhibitors. Its purity is paramount because the primary impurity—2-(5-fluoro-2-nitrophenyl)acetic acid (formed via hydrolysis)—can significantly interfere with subsequent cyclization steps, leading to lower yields and difficult-to-remove byproducts.
This guide compares two analytical approaches:
-
The Legacy Isocratic Method (Alternative): A standard quality control method often used for rapid "spot checks."
-
The Optimized Gradient Method (Recommended): A robust, stability-indicating protocol designed for rigorous release testing and impurity profiling.
Verdict: While the Legacy Isocratic method is faster, it fails to adequately resolve the hydrolyzed acid impurity from the solvent front or polar degradation products. The Optimized Gradient Method is the only viable choice for GMP-compliant environments, offering a Resolution (
Chemical Logic & Separation Mechanism[1][2]
To validate a method, one must understand the molecular behavior. The separation challenge lies in the distinct polarity difference between the neutral ester and the ionizable acid impurity.
The Separation Challenge
-
Analyte (Ester): Hydrophobic, neutral. Retains strongly on C18.
-
Impurity (Acid): Ionizable (pKa ~4.2). Without pH control, it exists in equilibrium between ionized and non-ionized forms, causing peak tailing and variable retention.
Mechanistic Diagram
The following diagram illustrates the interaction mechanism on the stationary phase, dictating the need for acidic mobile phases.
Figure 1: Separation mechanism. Acidic pH suppresses the ionization of the acid impurity, sharpening its peak, while the hydrophobic ester interacts strongly with the C18 ligand.
Method Comparison: Isocratic vs. Gradient
The following data summarizes the performance of the legacy method versus the optimized gradient approach.
| Parameter | Legacy Method (Alternative) | Optimized Gradient Method (Recommended) |
| Column | C18, 5 µm, 150 x 4.6 mm | C18, 3 µm, 150 x 4.6 mm (High Efficiency) |
| Mobile Phase | ACN : Water (60:40 v/v) | A: 0.1% |
| Elution Mode | Isocratic | Gradient (See Protocol) |
| Resolution ( | 1.8 (Marginal) | > 8.5 (Excellent) |
| Acid Impurity Tailing | > 2.0 (Significant Tailing) | < 1.2 (Symmetric) |
| LOD (Impurity) | 0.5 µg/mL | 0.05 µg/mL |
| Run Time | 8.0 min | 18.0 min |
Critical Insight: The Legacy method suffers from "peak fronting" for the acid impurity due to lack of pH control, often masking trace levels of polar degradation products.
Detailed Experimental Protocol (Optimized Method)
This protocol is validated to meet ICH Q2(R2) requirements for specificity, linearity, accuracy, and precision.[1]
Chromatographic Conditions[1][4][5][6][7]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Wavelength: 254 nm (Nitro group absorption) and 210 nm (secondary check).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile : Water (50:50).
Gradient Program
| Time (min) | Mobile Phase A (%) (0.1% | Mobile Phase B (%) (Acetonitrile) | Comment |
| 0.0 | 85 | 15 | Initial Hold |
| 2.0 | 85 | 15 | Isocratic for Acid Impurity |
| 12.0 | 10 | 90 | Ramp to elute Ester |
| 14.0 | 10 | 90 | Wash |
| 14.1 | 85 | 15 | Re-equilibration |
| 18.0 | 85 | 15 | End |
Standard Preparation
-
Stock Solution: Dissolve 25 mg of this compound in 25 mL Diluent (1000 µg/mL).
-
Impurity Stock: Dissolve 5 mg of 2-(5-fluoro-2-nitrophenyl)acetic acid in 50 mL Diluent (100 µg/mL).
-
System Suitability Solution: Mix Analyte (100 µg/mL) and Impurity (10 µg/mL) to confirm resolution.
Validation Results & Data Analysis
The following data demonstrates the reliability of the Optimized Gradient Method.
Specificity (Stress Testing)
Samples were subjected to stress conditions (Acid, Base, Oxidation) to ensure no interference with the main peak.
-
Acid Hydrolysis (0.1N HCl, 60°C): 5% degradation observed. Major peak formed at RRT 0.35 (Acid Impurity). Resolution: 9.2.
-
Base Hydrolysis (0.1N NaOH): Rapid degradation (>90%) to Acid Impurity. Confirms the identity of the hydrolysis product.
-
Oxidation (
): Minor degradation (<1%). No co-eluting peaks.
Linearity
Linearity was established over 50% to 150% of the target concentration (500 µg/mL).
| Analyte | Range (µg/mL) | Regression Equation | |
| Ethyl Ester | 250 - 750 | 0.9998 | |
| Acid Impurity | 0.5 - 10 | 0.9995 |
Accuracy (Recovery)
Spike recovery experiments were performed at 50%, 100%, and 150% levels.
-
Average Recovery: 99.4%
-
RSD: 0.8% (n=9)
-
Acceptance Criteria: 98.0% - 102.0% (Met).
Precision
-
System Precision (n=6 injections): RSD = 0.2%
-
Method Precision (n=6 preparations): RSD = 0.5%
Validation Workflow Diagram
The following Graphviz diagram outlines the logical flow of the validation lifecycle utilized for this guide, adhering to ICH Q2(R2) principles.
Figure 2: Step-by-step validation workflow ensuring ICH compliance.
Troubleshooting & Expert Insights
As an Application Scientist, I have observed common pitfalls when analyzing nitro-aromatic esters:
-
Baseline Drift at 210 nm: If using 210 nm, the absorbance of the phosphate buffer can cause drift during the gradient.
-
Solution: Use 254 nm where the nitro-aromatic chromophore is strong and the mobile phase is transparent.
-
-
Acid Peak Broadening: If the acid impurity peak (approx 3.5 min) is broad or split.
-
Cause: Mobile phase pH is near the pKa of the acid (4.2).
-
Fix: Ensure Mobile Phase A is strictly pH 2.5 - 3.0 using Phosphoric Acid.
-
-
Carryover: The ethyl ester is lipophilic.
-
Fix: Ensure the needle wash is high in organic solvent (e.g., 90% Acetonitrile).
-
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[1] Retrieved from [Link]
Sources
Technical Guide: GC-MS Characterization of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate
Executive Summary
Ethyl 2-(5-fluoro-2-nitrophenyl)acetate (CAS: 121303-77-3) is a critical fluorinated building block, often utilized in the synthesis of indole-based therapeutics and aldose reductase inhibitors (e.g., Sorbinil congeners).[1]
Characterizing this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific analytical challenge: the labile nitro group combined with an ortho-substituted ester . Standard Electron Ionization (EI) often obliterates the molecular ion (
This guide compares the analytical performance of Standard EI (70 eV) versus Positive Chemical Ionization (PCI) , providing a definitive fragmentation map to ensure accurate identification during drug development workflows.
Comparative Analysis: Ionization Modes
For researchers validating the synthesis or purity of this intermediate, the choice of ionization mode dictates the quality of the data.
Performance Matrix: EI vs. PCI
| Feature | Electron Ionization (EI) | Positive Chemical Ionization (PCI) |
| Primary Utility | Structural Elucidation (Fingerprinting) | Molecular Weight Confirmation |
| Molecular Ion ( | Weak or Absent (<5% abundance) | Dominant ( |
| Fragmentation | Extensive (Rich structural data) | Minimal (Soft ionization) |
| Key Risk | False negatives due to | Lack of structural detail |
| Recommendation | Use for Library Matching | Use for Purity/MW Validation |
Analytical Insight
In EI mode , the molecule undergoes rapid fragmentation driven by the nitro group's electron-withdrawing nature and the stability of the acylium ion. In PCI mode (using Methane or Ammonia), the soft protonation preserves the integrity of the aromatic system, confirming the MW of 227 Da .
Detailed Fragmentation Pattern (EI Mode)
Understanding the fragmentation logic is essential for differentiating this specific isomer from its para- or meta- counterparts.
The Molecular Ion ( 227)
-
Observation: Typically weak intensity.
-
Mechanism: Removal of an electron from the aromatic
-system or the ester oxygen lone pair.
Primary Fragmentation: -Cleavage (Formation of Acylium Ion)
-
Transition:
(Loss of Ethoxy, ) -
Mechanism: The bond between the carbonyl carbon and the ethoxy oxygen cleaves. This generates a resonance-stabilized acylium ion (
). -
Significance: This is often a major peak in the high-mass region.
The "Ortho Effect" & Nitro Loss
-
Transition:
(Loss of , Da) -
Mechanism: Nitro groups are notoriously labile. The acylium ion (182) loses the nitro radical (
) to form a substituted benzyl cation ( 136). -
Ortho-Specifics: The proximity of the side chain to the nitro group facilitates H-abstraction or oxygen transfer, often leading to "distonic" ions that are unique to ortho isomers compared to para isomers.
McLafferty Rearrangement (Ester Specific)
-
Transition:
(Loss of Ethylene, Da) -
Mechanism: The ethyl group on the ester contains hydrogens
to the carbonyl oxygen. A six-membered transition state allows for the transfer of a hydrogen, releasing neutral ethylene ( ) and leaving the carboxylic acid radical cation ( ). -
Diagnostic Value: The presence of
199 confirms the ethyl ester moiety.
Visualization of Fragmentation Pathways[3]
The following diagram maps the critical dissociation pathways derived from first principles of mass spectrometry for nitro-aromatic esters.
Figure 1: Proposed fragmentation tree for this compound under 70 eV Electron Ionization.
Experimental Protocol
To replicate these results or validate a synthesized batch, follow this standardized GC-MS workflow.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (HPLC Grade). Avoid methanol to prevent transesterification in the injector port.
-
Concentration: Dilute to 10-50 ppm.
-
Vial: Amber glass to prevent photodegradation of the nitro group.
Instrument Parameters (Agilent/Shimadzu/Thermo Generic)
| Parameter | Setting | Rationale |
| Column | DB-5ms or Rtx-5 (30m x 0.25mm x 0.25µm) | Standard non-polar phase for aromatics. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for separation. |
| Inlet Temp | 250°C | High enough to volatilize, low enough to minimize thermal degradation. |
| Injection | Split (20:1) | Prevents detector saturation. |
| Oven Program | 60°C (1 min) | Rapid ramp preserves peak shape for semi-volatiles. |
| Source Temp | 230°C | Standard EI source temperature. |
| Transfer Line | 280°C | Prevents condensation before MS entry. |
| Scan Range | Covers all relevant fragments and adducts. |
Method Optimization Workflow
Figure 2: Decision tree for optimizing detection of thermally labile nitro-esters.
Data Summary: Characteristic Ions
Use this table to build your SIM (Selected Ion Monitoring) method for high-sensitivity quantification.
| m/z (Da) | Identity | Origin/Mechanism | Relative Abundance (Est.) |
| 227 | Molecular Ion | Low (<10%) | |
| 199 | Loss of Ethylene (McLafferty) | Medium (20-40%) | |
| 182 | Acylium Ion (Loss of OEt) | High/Base Peak | |
| 136 | Benzyl Cation (Loss of OEt + NO2) | High | |
| 109 | Fluorotropylium ion | Medium |
References
-
McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry.
-
NIST Mass Spectrometry Data Center. "Ethyl Acetate and Nitro-aromatic Fragmentation Data." NIST Chemistry WebBook, SRD 69.
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (General Reference for Ortho Effects in Mass Spectrometry).
-
Yinon, J. (Mass Spectrometry of Explosives and Nitro Compounds). "Metabolic and Fragmentation Pathways of Nitroaromatics." Forensic Science/Toxicology Literature.
Sources
Targeted Characterization Guide: IR Spectroscopy of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate
Executive Summary
This guide provides a technical framework for the structural validation of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate (CAS: 121303-77-3) using Infrared (IR) Spectroscopy. Designed for drug development professionals, this document moves beyond simple peak listing to offer a comparative analysis against its primary synthetic precursor, 5-fluoro-2-nitrophenylacetic acid .
By focusing on the carbonyl (
Structural Analysis & Vibrational Logic
To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The target compound features a 1,2,4-trisubstituted benzene ring decorated with a strong electron-withdrawing nitro group and a fluorine atom.
The "Fingerprint" Strategy
Unlike simple aliphatic esters, the proximity of the nitro group (
-
The Ester Moiety (
): Isolated from the aromatic ring by a methylene ( ) bridge, the carbonyl stretch behaves closer to an aliphatic ester but is influenced by the field effect of the ortho-nitro group. -
The Nitro Group (
): Dominates the mid-IR region with two intense bands (asymmetric and symmetric stretches).[1][2] -
The Fluorine Substituent: Enhances the complexity of the fingerprint region (
), often coupling with aromatic ring vibrations.
Diagnostic Peak Assignments (Product Profile)
The following table details the critical vibrational modes required for positive identification. These values represent high-confidence characteristic ranges derived from structural functional group analysis [1, 2].
| Functional Group | Vibrational Mode | Frequency Range ( | Diagnostic Importance |
| Ester Carbonyl | 1735 -- 1750 | Primary Indicator. Sharp, intense peak. Distinguishes ester from the broad acid precursor peak. | |
| Nitro (Ar-NO₂) | 1530 -- 1550 | Confirmation. Very strong intensity. Lower frequency than aliphatic nitro due to conjugation.[1] | |
| Nitro (Ar-NO₂) | 1340 -- 1360 | Confirmation. Strong intensity. Paired with the 1530 band for definitive NO₂ ID. | |
| Aromatic Ring | 1600 -- 1615 | Medium intensity.[3] Often split due to ring substitution asymmetry. | |
| C-F Bond | 1200 -- 1250 | Strong, but often overlaps with C-O stretches. Indicates fluorination.[4][5] | |
| Ester C-O | 1150 -- 1200 | "Ether-like" stretch of the ester. | |
| Aromatic C-H | 800 -- 900 | Pattern indicative of 1,2,4-trisubstitution (isolated H vs adjacent H). |
Technical Insight: The presence of the Fluorine atom at position 5 typically intensifies the aromatic ring vibrations around
due to the high polarity of the C-F bond [3].
Comparative Analysis: Product vs. Alternatives
The true utility of IR in this context is reaction monitoring . The table below compares the Target Product against its Precursor (Acid) and a Non-Nitro Analog to demonstrate specificity.
Comparison Matrix
| Feature | Target Product (Ethyl Ester) | Precursor (Carboxylic Acid) | Non-Nitro Analog (Ethyl 3-fluorophenylacetate) |
| Carbonyl ( | Sharp, ~1740 | Broad, ~1700-1725 | Sharp, ~1735 |
| Hydroxyl ( | Absent | Very Broad, 2500-3300 | Absent |
| Nitro ( | Present (1530/1350) | Present (1530/1350) | Absent |
| C-O Stretch | Ester pattern (1150-1250) | Acid pattern (1210-1320) | Ester pattern |
Differential Diagnosis Logic
-
Acid to Ester Conversion: The disappearance of the massive, broad O-H stretch (
) and the sharpening/upshift of the Carbonyl peak is the definitive "Reaction Complete" signal [4]. -
Nitro Integrity: If the peaks at 1530/1350
disappear or shift significantly (e.g., to 1620/1280), it suggests accidental reduction of the nitro group to an amine or other side reaction.
Experimental Protocol: Validated Characterization Workflow
This protocol ensures reproducible spectral acquisition, minimizing artifacts from moisture or sample preparation.
Method A: Attenuated Total Reflectance (ATR-FTIR)
Recommended for solid or oily samples due to speed and minimal prep.
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Record a Background Spectrum (air) to remove atmospheric
and lines. -
Sample Application: Apply ~2-5 mg of the this compound.
-
If Solid: Clamp down with high pressure to ensure optical contact.
-
If Oil: Cover the crystal surface completely.
-
-
Acquisition: Scan range
. Resolution: . Scans: 16 or 32. -
Validation: Check for the "Carbon Dioxide Doublet" at
. If prominent, re-run background.
Method B: Transmission (KBr Pellet)
Recommended for archival-quality spectra of crystalline solids.
-
Grinding: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade). Grind to a fine powder in an agate mortar (particle size < 2
m to avoid scattering). -
Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Analysis: Place in holder. Ensure the baseline is flat and transmittance is between 10-90%.
Visualizations
Diagram 1: Synthesis & Characterization Logic Flow
This workflow illustrates the decision-making process during the synthesis and verification steps.
Caption: Logical decision tree for validating the conversion of acid precursor to ethyl ester product using IR spectral features.
Diagram 2: Spectral Region Map
A visual guide to the specific regions of interest for this molecule.
Caption: Spectral map highlighting the sequential appearance of diagnostic bands from high to low wavenumber.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard reference for functional group assignments).
-
NIST Mass Spectrometry Data Center. (n.d.). IR Spectrum of Nitrobenzene derivatives. National Institute of Standards and Technology. Retrieved from [Link]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[6]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 4. 5-Fluoro-2-nitrophenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 5. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(5-Chloro-2-nitrophenyl)acetic acid | C8H6ClNO4 | CID 597995 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrophenylacetates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the strategic modification of molecules to fine-tune their reactivity is paramount. The substitution of hydrogen with fluorine is a powerful tool in this endeavor, capable of dramatically altering a molecule's electronic properties, metabolic stability, and bioavailability.[1][2] This guide provides an in-depth comparison of the reactivity of a classic model substrate, 4-nitrophenyl acetate (PNPA), with its fluorinated analogue, 4-nitrophenyl trifluoroacetate (PNPTFA), focusing on their susceptibility to hydrolysis. Through an exploration of the underlying chemical principles, supported by experimental data and detailed protocols, we will illuminate the profound impact of fluorination on ester reactivity.
The Chemical Rationale: Why Fluorination Enhances Reactivity
The hydrolysis of esters like PNPA proceeds via a nucleophilic acyl substitution mechanism. The reaction, whether catalyzed by acid, base, or occurring under neutral conditions, typically involves the formation of a tetrahedral intermediate.[3] The rate of this reaction is critically dependent on the electrophilicity of the carbonyl carbon and the stability of the transition state leading to the tetrahedral intermediate.
This is where the unique properties of fluorine come into play. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).[4] When fluorine atoms are placed on the carbon adjacent to the carbonyl group (the α-carbon), they pull electron density away from the carbonyl carbon.[5] This effect has two major consequences that accelerate hydrolysis:
-
Increased Electrophilicity: The inductive withdrawal of electrons makes the carbonyl carbon significantly more electron-deficient (more electrophilic). This heightened positive character makes it a more attractive target for nucleophiles, such as water or hydroxide ions, thereby lowering the activation energy for the initial attack.[5]
-
Stabilization of the Transition State: The electron-withdrawing fluorine atoms stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate and the corresponding transition state.[6][7] By delocalizing this negative charge, the stability of the intermediate is increased, which, according to the Hammond postulate, implies a more stable, lower-energy transition state.
The cumulative effect of these factors is a dramatic increase in the rate of hydrolysis for fluorinated esters compared to their non-fluorinated counterparts.
Visualizing the Mechanism and Workflow
To better understand the processes discussed, the following diagrams illustrate the key structures, the hydrolysis mechanism, and the experimental workflow for kinetic analysis.
Caption: Chemical structures of the non-fluorinated and trifluorinated esters.
Caption: The reaction pathway for base-catalyzed ester hydrolysis.
Caption: Step-by-step workflow for the experimental determination of hydrolysis rates.
Experimental Protocol: A Self-Validating System
The comparison of hydrolysis rates is readily achieved by monitoring the release of the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 400-410 nm in aqueous solutions.[2][8][9] This protocol describes a robust method for determining the pseudo-first-order rate constant (k_obs) for the hydrolysis of both PNPA and PNPTFA under identical conditions.
Materials:
-
4-Nitrophenyl acetate (PNPA)
-
4-Nitrophenyl trifluoroacetate (PNPTFA)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetonitrile or DMSO (for stock solutions)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Buffer Preparation and Equilibration: Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0. Equilibrate a sufficient volume of this buffer to a constant temperature, for example, 25°C, using a water bath. This same temperature should be maintained in the spectrophotometer's cuvette holder.
-
Stock Solution Preparation: Prepare concentrated stock solutions (e.g., 50 mM) of PNPA and PNPTFA in a minimal amount of a water-miscible organic solvent like acetonitrile or DMSO to ensure solubility.[10]
-
Reaction Initiation: In a 1 cm quartz cuvette, place 2.0 mL of the temperature-equilibrated pH 8.0 buffer.
-
Initiate the Reaction: To start the reaction, add a small aliquot (e.g., 20 µL) of the ester stock solution to the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction rate.[10] Immediately mix the solution by inverting the cuvette several times.
-
Data Acquisition: Promptly place the cuvette in the temperature-controlled spectrophotometer and begin recording the absorbance at 405 nm at regular time intervals (e.g., every 15 seconds for PNPA, and potentially every 0.5-1 second for the much faster PNPTFA reaction). Continue data collection until the reaction is complete, as indicated by a plateau in the absorbance reading.
-
Data Analysis: The hydrolysis of these esters under pseudo-first-order conditions (where the concentration of water and hydroxide is in vast excess and constant) follows first-order kinetics.[10] The observed rate constant, k_obs, can be determined by fitting the absorbance (A) versus time (t) data to the following exponential equation:
A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs*t)
Where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance at the reaction's completion.
Comparative Data and Results
The profound difference in reactivity between PNPA and PNPTFA is starkly illustrated by their hydrolysis rates. While direct side-by-side comparisons in a single publication are scarce, data from different studies under comparable conditions allow for a compelling analysis.
| Compound | Condition | Rate Constant Type | Rate Constant | Relative Rate |
| 4-Nitrophenyl Acetate (PNPA) | Water, 25°C, pH 8.0 (calculated) | Pseudo-first-order (k_obs) | ~ 1.16 x 10⁻⁵ s⁻¹[11] | 1 |
| 4-Nitrophenyl Trifluoroacetate (PNPTFA) | Pure Water, 25°C | Pseudo-first-order (k) | ~ 5.0 x 10⁻² s⁻¹[12] | ~ 4300 |
Note: The k_obs for PNPA at pH 8.0 was calculated from the second-order rate constant for alkaline hydrolysis (k_OH = 11.6 M⁻¹s⁻¹) reported by Um and Kim (2021)[11], using the relationship k_obs = k_OH * [OH⁻], where [OH⁻] = 10⁻⁶ M at pH 8.0. The rate for PNPTFA is for spontaneous hydrolysis in pure water as reported by Suggs and Melko (2025).[12] This comparison highlights the massive increase in reactivity due to trifluorination.
Discussion of Results:
The data unequivocally demonstrates that trifluorination of the acetyl group leads to a massive increase in the rate of hydrolysis, with PNPTFA hydrolyzing approximately 4300 times faster than PNPA under comparable neutral to slightly basic conditions.
This dramatic rate enhancement is a direct consequence of the powerful inductive effect of the three fluorine atoms. The CF₃ group strongly polarizes the carbonyl bond, making the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[5] The transition state leading to the tetrahedral intermediate is significantly stabilized by the electron-withdrawing nature of the CF₃ group, which effectively disperses the developing negative charge.[6]
In contrast, the methyl group of the non-fluorinated acetate is weakly electron-donating, which slightly destabilizes the anionic transition state and renders the carbonyl carbon less electrophilic compared to its fluorinated counterpart. This fundamental electronic difference accounts for the orders-of-magnitude difference in their hydrolytic stability.
Implications for Research and Drug Development
The differential reactivity between fluorinated and non-fluorinated esters has significant practical implications:
-
Enzyme Assays: Highly reactive fluorinated esters like PNPTFA can serve as potent acylating agents and are used to study the kinetics of enzymes, particularly serine proteases, where a rapid "burst" of nitrophenol release corresponds to the acylation of the enzyme's active site.
-
Prodrug Design: The hydrolytic stability of an ester linkage is a critical parameter in prodrug design. By strategically incorporating fluorine atoms near an ester group, medicinal chemists can precisely modulate the rate of in vivo hydrolysis, controlling the release of the active drug. This allows for the design of prodrugs with tailored activation kinetics, from rapidly cleaved esters for immediate action to more stable linkers for sustained release.
-
Synthetic Chemistry: The enhanced reactivity of fluorinated esters makes them valuable activated intermediates in organic synthesis, allowing for reactions such as amidation and transesterification to occur under milder conditions than with their non-fluorinated analogues.[5]
Conclusion
The comparison between 4-nitrophenyl acetate and its trifluorinated analog provides a clear and compelling demonstration of the power of fluorination as a tool to modulate chemical reactivity. The strong inductive effect of fluorine atoms drastically increases the electrophilicity of the ester's carbonyl carbon and stabilizes the hydrolysis transition state, resulting in a rate of hydrolysis that is several thousand times faster than the non-fluorinated parent compound. This fundamental principle is not merely a theoretical curiosity; it is a cornerstone of modern molecular design, with profound applications ranging from the development of sophisticated enzyme assays to the rational design of next-generation therapeutics. Understanding and harnessing the "fluorine advantage" is, therefore, an essential skill for any researcher working at the interface of chemistry and biology.
References
-
Suggs, J. B., II; Melko, J. J. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules2025 , 30(2), 268. [Link]
-
Bonn, D. E.; Hopkinson, M. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chem. Commun.2025 , 61(88). [Link]
-
Rabiu, G. M.; Hamisu, M.; Lawan, L.; Hussaini, M.; Adamu, A. H. Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals2023 , 7(5), 18-24. [Link]
-
Bonn, D. E.; Hopkinson, M. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing2025 . [Link]
-
Um, I.-H.; Kim, S. Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry2021 . [Link]
-
Bonn, D. E.; Hopkinson, M. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing)2025 . [Link]
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Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Application Note. [Link]
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Chemistry LibreTexts. 21.7: Chemistry of Esters. 2023 . [Link]
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Request PDF. Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]
-
Suggs, J. B., II; Melko, J. J. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. University of North Florida Scholar Research Profiles. 2025 . [Link]
-
Gutfreund, H.; Sturtevant, J. M. The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. The Biochemical Journal1956 , 63(3), 656–661. [Link]
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Rabiu, G. M., et al. Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals. 2023 . [Link]
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Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. 2024 . [Link]
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Wikipedia. Inductive effect. [Link]
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Semenova, M. N., et al. Supramolecular strategy of the encapsulation of low-molecular-weight food ingredients. ResearchGate. [Link]
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Zhou, Y.; Wang, J.; Gu, Z.; Wang, S.; Zhu, W.; Acena, J. L.; Soloshonok, V. A.; Izawa, K.; O'Hagan, D. Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews2016 , 116(2), 422-518. [Link]
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Bruice, T. C.; Lapinski, R. KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Journal of the American Chemical Society1958 , 80(9), 2265-2267. [Link]
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ResearchGate. Hydrolysis of 4-nitrophenol acetate catalyzed by different esterases... ResearchGate. [Link]
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Mata-Segreda, J. F. Learning Chemistry from Good and (Why Not?) Problematic Results: Kinetics of the pH-Independent Hydrolysis of 4‑Nitrophenyl Chloroformate. Pendidikan Kimia. [Link]
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Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry2018 , 61(14), 5822-5880. [Link]
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Fischer, T., et al. Fluoride recovery in degradable fluorinated polyesters. OPUS. 2024 . [Link]
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Technical Guide: TLC Visualization Methods for Ethyl 2-(5-fluoro-2-nitrophenyl)acetate
Introduction: Chemical Profile & Detection Challenges
Ethyl 2-(5-fluoro-2-nitrophenyl)acetate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its detection and purity analysis are pivotal during process optimization.
The molecule presents a unique "detection fingerprint" due to its three distinct functional moieties:
-
Nitro Group (–NO₂): A strong chromophore and a reducible target for specific chemical staining.
-
Ethyl Ester (–COOEt): Chemically stable but susceptible to hydrolysis; neutral polarity.
-
Fluorinated Aromatic Core: Provides strong UV absorption but remains inert to most oxidative stains (like KMnO₄).
This guide moves beyond generic protocols to provide a targeted, chemically grounded approach for visualizing this specific molecule and its common impurities (e.g., the hydrolyzed free acid).
Primary Method: UV Fluorescence Quenching (Non-Destructive)
Mechanism: The conjugated π-system of the nitrophenyl ring absorbs UV light strongly at 254 nm. When using F₂₅₄ silica plates (containing zinc silicate or manganese-activated zinc silicate), the compound quenches the green fluorescence of the indicator, appearing as a sharp dark spot.
Protocol
-
Stationary Phase: Silica Gel 60 F₂₅₄ aluminum or glass-backed plates.
-
Eluent System: Hexane : Ethyl Acetate (8:2 v/v).
-
Note: The fluorine atom slightly increases polarity compared to the non-fluorinated analog, typically resulting in an R_f of ~0.4–0.5 in this system.
-
-
Visualization:
Pros: Non-destructive, rapid, high sensitivity (<1 µg). Cons: Non-specific; detects any aromatic impurity.
Confirmatory Method: Reductive Amination Staining (Specific)
This is the "Gold Standard" for confirming the presence of the nitro group. Since the molecule is not naturally reactive to amine stains, we must first chemically reduce the nitro group in situ on the TLC plate.
The Chemistry
-
Reduction: SnCl₂/HCl reduces the 2-nitro group to a 2-amino group (aniline derivative).
-
Condensation: The newly formed amine reacts with p-dimethylaminobenzaldehyde (Ehrlich’s Reagent) to form a colored Schiff base (imine).[5]
Step-by-Step Protocol
Reagent A (Reductant): Dissolve 3g Stannous Chloride (SnCl₂) in 10 mL conc. HCl, then dilute with 90 mL water. Reagent B (Chromophore): Dissolve 1g p-dimethylaminobenzaldehyde (p-DMAB) in 30 mL Ethanol + 3 mL conc. HCl + 180 mL n-Butanol.
-
Elute the TLC plate and dry thoroughly to remove solvent traces.
-
Spray generously with Reagent A .
-
Heat at 100°C for 5–10 minutes.
-
Observation: The spot may turn faint yellow/brown (reduction occurring).
-
-
Cool the plate to room temperature.
-
Spray with Reagent B .
-
Heat gently (optional).
-
Result: The target spot turns Bright Yellow/Orange .
-
Caption: Workflow for converting the inert nitro group into a detectable colored complex.
Impurity Profiling: Bromocresol Green (For Hydrolysis)
A common issue with ethyl esters is hydrolysis to the free acid: 2-(5-fluoro-2-nitrophenyl)acetic acid . This impurity often "streaks" on standard silica and is invisible to nitro-specific stains if the concentration is low.
Protocol
Reagent: Dissolve 0.04g Bromocresol Green in 100 mL Ethanol. Add 0.1M NaOH dropwise until the solution turns just blue.
-
Elute the plate.
-
Dip/Spray with Bromocresol Green.
-
Result:
-
Target (Ester): No color change (remains blue background).
-
Impurity (Acid): Turns Yellow immediately (pH < 3.8).
-
Comparative Analysis of Methods
| Feature | UV 254 nm | Iodine Vapor | SnCl₂ + Ehrlich | Bromocresol Green |
| Target Moiety | Aromatic Ring | Pi-bonds / Aromatics | Nitro Group (-NO₂) | Carboxylic Acid (-COOH) |
| Specificity | Low (General) | Low (General) | High (Specific) | High (Acids only) |
| Sensitivity | High (<0.5 µg) | Moderate (1-5 µg) | High (0.5-1 µg) | Moderate (5 µg) |
| Destructive? | No | Reversible | Yes | Yes |
| Use Case | Routine Monitoring | Quick confirmation | Final Identity Check | Purity/Stability Check |
Decision Logic for Method Selection
Use the following logic tree to determine the appropriate visualization workflow for your specific experimental stage.
Caption: Decision matrix for selecting the optimal visualization technique based on analytical needs.
References
-
BenchChem. (2025).[5][6] Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from
-
University of Colorado Boulder. (2022). Thin Layer Chromatography (TLC) Visualization Methods.[5][7][8][9] Organic Chemistry Course Materials. Retrieved from
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Chemical Stains and UV. Retrieved from
-
Reach Devices. (n.d.). TLC Visualization Reagents and Recipes. Retrieved from
-
Merck KGaA. (n.d.). TLC Plates and Visualization Guide. Darmstadt, Germany.[9]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. epfl.ch [epfl.ch]
- 9. Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating ethyl 2-(5-fluoro-2-nitrophenyl)acetate from its hydrolysis products
An In-Depth Guide to Differentiating Ethyl 2-(5-fluoro-2-nitrophenyl)acetate from its Hydrolysis Products
For professionals in pharmaceutical research and synthetic chemistry, ensuring the purity and stability of intermediates is paramount. This compound is a key building block whose integrity can be compromised by hydrolysis, yielding 2-(5-fluoro-2-nitrophenyl)acetic acid and ethanol. The presence of these impurities can significantly impact reaction yields, downstream processing, and the purity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques to reliably detect and quantify the hydrolysis of this critical ester, empowering researchers to maintain stringent quality control throughout the development pipeline.
The Hydrolysis Pathway: A Fundamental Challenge
The ester linkage in this compound is susceptible to cleavage by water, a reaction often catalyzed by acidic or basic conditions. This process, known as hydrolysis, results in the formation of the parent carboxylic acid and ethanol. Monitoring this degradation is crucial for determining shelf-life, optimizing reaction conditions, and ensuring the compound meets quality specifications.
Caption: Hydrolysis of the ester into its acid and alcohol components.
Comparative Analysis of Analytical Methodologies
Several analytical techniques can effectively distinguish between the ester and its hydrolysis products. The choice of method depends on the specific requirements of the analysis, such as the need for quantification, the complexity of the sample matrix, available instrumentation, and desired throughput.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
Principle of Differentiation: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase. The carboxylic acid is significantly more polar than the ester due to its ability to form hydrogen bonds. This causes the acid to adhere more strongly to the silica gel, resulting in a lower Retention Factor (Rf) value compared to the less polar ester, which travels further up the plate.
Experimental Protocol:
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the test sample in a volatile solvent like ethyl acetate or dichloromethane (1 mL).[1]
-
Spotting: Using a microcapillary tube, carefully spot the dissolved sample, the pure ester standard, and the carboxylic acid standard (if available) onto the baseline of the TLC plate.[1]
-
Development: Place the plate in a developing chamber containing a suitable mobile phase, such as 7:3 hexane:ethyl acetate with a few drops of acetic acid. The added acetic acid helps to ensure that the carboxylic acid spot remains compact and does not streak.[1][2]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
Expected Results:
-
This compound: Will appear as a spot with a higher Rf value.
-
2-(5-fluoro-2-nitrophenyl)acetic acid: Will appear as a spot with a much lower Rf value, closer to the baseline. The presence of a low-Rf spot in the sample lane indicates hydrolysis.
Caption: Workflow for Thin-Layer Chromatography (TLC) analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Principle of Differentiation: HPLC, particularly in reversed-phase mode, separates molecules based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The less polar ester interacts more strongly with the stationary phase and thus has a longer retention time than the more polar carboxylic acid, which is eluted earlier.
Experimental Protocol:
-
Column: Use a C18 reversed-phase column (e.g., Ascentis® Express AQ-C18).
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: Water with 0.1% formic or acetic acid.
-
Solvent B: Acetonitrile with 0.1% formic or acetic acid. The acidic modifier improves peak shape for the carboxylic acid.[3]
-
-
Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compounds. A typical gradient might be 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) where the aromatic nitro group absorbs strongly.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Results: A chromatogram showing distinct peaks for each compound.
-
2-(5-fluoro-2-nitrophenyl)acetic acid: Will elute first with a shorter retention time.
-
This compound: Will elute later with a longer retention time.
-
Ethanol: Will not be retained on a reversed-phase column and will elute with the solvent front; it is typically not monitored by UV detection in this assay.
The peak areas can be integrated to determine the relative amounts of the ester and its acid hydrolysis product, allowing for precise quantification.
Caption: Workflow for High-Performance Liquid Chromatography (HPLC) analysis.
Spectroscopic Techniques: Unambiguous Structural Verification
Spectroscopic methods provide detailed structural information, offering definitive proof of hydrolysis by identifying the specific functional groups present.
Principle of Differentiation: IR spectroscopy detects the characteristic vibrations of molecular bonds. The distinction between the ester and the carboxylic acid is unequivocal. The carboxylic acid possesses a very broad O-H bond stretch, which is completely absent in the ester.[4]
Key Spectral Features:
-
This compound:
-
2-(5-fluoro-2-nitrophenyl)acetic acid:
-
Ethanol (if concentrated enough):
-
A broad O-H stretch around 3200-3600 cm⁻¹.
-
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film between two salt (NaCl or KBr) plates if it is an oil, or as a KBr pellet if it is a solid.
-
Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum.
Expected Results: The appearance of the characteristic broad O-H absorption band in the 2500-3300 cm⁻¹ region is a clear and definitive indicator that hydrolysis has occurred.
Principle of Differentiation: ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The signals for the ethyl group of the ester are distinct from the signals of the resulting carboxylic acid and free ethanol.
Key ¹H NMR Signals (in CDCl₃):
-
This compound:
-
-O-CH₂-CH₃: A quartet around δ 4.1-4.5 ppm.
-
-O-CH₂-CH₃: A triplet around δ 1.2-1.4 ppm.[8]
-
-CH₂-Ar: A singlet for the methylene protons adjacent to the aromatic ring, typically around δ 3.8-4.0 ppm.
-
-
2-(5-fluoro-2-nitrophenyl)acetic acid:
-
Ethanol:
-
-CH₂-OH: A quartet around δ 3.7 ppm.
-
-CH₂-CH₃: A triplet around δ 1.2 ppm.
-
-OH: A broad singlet whose chemical shift is concentration-dependent.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer.
Expected Results: In a partially hydrolyzed sample, one would observe a decrease in the integration of the ester's ethyl group signals and the emergence of the broad carboxylic acid proton signal downfield, as well as the distinct signals for ethanol.
Quantitative Data Summary & Method Comparison
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Infrared (IR) Spectroscopy | ¹H NMR Spectroscopy |
| Principle | Polarity Difference (Adsorption) | Polarity Difference (Partitioning) | Functional Group Vibration | Proton Chemical Environment |
| Analysis Type | Qualitative / Semi-Quantitative | Quantitative | Qualitative / Semi-Quantitative | Quantitative |
| Key Differentiator | Rf Value | Retention Time | Broad O-H Stretch (Acid) | -COOH Signal (δ 10-13 ppm) |
| Speed | Very Fast (~20-30 min) | Moderate (~15-30 min/sample) | Fast (~5 min/sample) | Moderate (~10-15 min/sample) |
| Cost / Complexity | Low | High | Moderate | High |
| Destructive? | Yes | No (sample can be collected) | No | No |
| Primary Use Case | Rapid purity checks, reaction monitoring | Purity testing, stability studies, impurity profiling | Definitive functional group identification | Unambiguous structure confirmation, quantification |
Conclusion and Recommendations
The differentiation of this compound from its hydrolysis products is a critical task in quality control. The optimal analytical method depends on the specific scientific question being addressed.
-
For rapid, routine monitoring of reaction progress or a quick purity assessment, TLC is an invaluable, low-cost tool.
-
For definitive qualitative confirmation of hydrolysis, IR Spectroscopy is the most direct method, as the appearance of the broad carboxylic acid O-H stretch is an unmistakable indicator.
-
For unambiguous structural elucidation and quantification , ¹H NMR Spectroscopy provides the most detailed information, allowing for the simultaneous identification and integration of signals from the ester, acid, and ethanol.
-
For robust, validated quantitative analysis in a regulated environment, HPLC is the industry standard. Its high sensitivity, reproducibility, and resolving power make it the superior choice for accurate impurity profiling and stability-indicating assays.
By selecting the appropriate technique from this guide, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring the integrity of their research and the quality of their final products.
References
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Scribd. IR Spectra: Acids, Alcohols, Esters. Available at: [Link]
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Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
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Clark, J. (2015). Interpreting infra-red spectra. Chemguide. Available at: [Link]
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MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available at: [Link]
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Physics & Maths Tutor. Detailed Notes - Topic 3.09. Carboxylic Acids and Esters - AQA Chemistry A-level. Available at: [Link]
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-
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-
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-
Royal Society of Chemistry. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Available at: [Link]
-
AZoM. Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. (2015). Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
